2,4-Dimethoxy-5-nitropyrimidine
Overview
Description
2,4-Dimethoxy-5-nitropyrimidine is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is characterized by the presence of two methoxy groups at positions 2 and 4, and a nitro group at position 5 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-nitropyrimidine typically involves the nitration of 2,4-dimethoxypyrimidine. One common method includes the use of concentrated nitric acid in acetic acid at low temperatures to introduce the nitro group at the 5-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. The product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2,4-dimethoxy-5-aminopyrimidine.
Oxidation: Formation of higher oxidation state derivatives, though less common.
Scientific Research Applications
2,4-Dimethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-nitropyrimidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
2,4-Dimethoxy-5-chloropyrimidine: Similar structure but with a chlorine atom instead of a nitro group.
2,4-Dimethoxy-5-bromopyrimidine: Similar structure but with a bromine atom instead of a nitro group.
2,4-Dimethoxy-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness: 2,4-Dimethoxy-5-nitropyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its halogenated analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Properties
IUPAC Name |
2,4-dimethoxy-5-nitropyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)3-7-6(8-5)13-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFZTUFUNIIZOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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